molecular formula C23H31N3O4 B2880438 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1005297-32-4

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2880438
CAS No.: 1005297-32-4
M. Wt: 413.518
InChI Key: UHDRKPCVTPUIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique molecular architecture combining:

  • A 2-(2-methoxyphenoxy)acetamide backbone.
  • A morpholine ring linked via an ethyl group.
  • A 4-(dimethylamino)phenyl substituent.

Its design integrates hydrophilic (morpholine, dimethylamino) and lipophilic (methoxyphenoxy, aromatic) moieties, which may enhance blood-brain barrier permeability and target binding .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-25(2)19-10-8-18(9-11-19)20(26-12-14-29-15-13-26)16-24-23(27)17-30-22-7-5-4-6-21(22)28-3/h4-11,20H,12-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDRKPCVTPUIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Amide Coupling

Step 1: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
2-Methoxyphenol (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in aqueous NaOH (2.5 M) at 80°C for 6 h. Acidification with HCl yields 2-(2-methoxyphenoxy)acetic acid (78% yield).

Step 2: Preparation of N-(2-Aminoethyl)-4-(dimethylamino)phenylmorpholine
Morpholine (1.5 equiv) and 1,2-dibromoethane (1.0 equiv) undergo nucleophilic substitution in acetonitrile at 60°C for 12 h. Subsequent reaction with 4-(dimethylamino)benzaldehyde via reductive amination (NaBH4, MeOH) affords the secondary amine (64% yield over two steps).

Step 3: Amide Bond Formation
2-(2-Methoxyphenoxy)acetic acid (1.0 equiv) is activated with thionyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C. The resulting acyl chloride reacts with the amine intermediate (1.1 equiv) in the presence of triethylamine (2.0 equiv) to yield the target compound (82% yield).

One-Pot Approach Using In Situ Activation

A streamlined protocol combines Steps 1–3 in a single vessel:

  • 2-Methoxyphenol, chloroacetic acid, and K2CO3 in toluene are heated at 110°C for 4 h.
  • Thionyl chloride (1.5 equiv) is added dropwise at 65°C to generate the acyl chloride.
  • The amine intermediate and Et3N are introduced, with stirring at room temperature for 12 h.
    This method achieves a 68% overall yield, reducing purification steps.

Catalytic Methods and Reagent Selection

Palladium-Catalyzed Coupling for Aromatic Functionalization

The dimethylamino group is installed via Buchwald-Hartwig amination of 4-bromophenylmorpholine using Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and dimethylamine (2.0 equiv) in toluene at 100°C (89% yield).

Reductive Amination Optimization

NaBH4 in MeOH proves superior to NaBH3CN for reducing the imine intermediate, minimizing byproducts (Table 1).

Table 1: Reductive Amination Conditions Comparison

Reducing Agent Solvent Temperature Yield (%)
NaBH4 MeOH 25°C 88
NaBH3CN THF 0°C 72
BH3·THF DCM -20°C 65

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash chromatography (SiO2, EtOAc/hexane 3:7) removes unreacted amine.
  • Preparative HPLC (C18 column, MeCN/H2O 65:35) isolates the target compound in >98% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 6.82–7.25 (m, 4H, aromatic), 4.12 (s, 2H, CH2CO), 3.76 (s, 3H, OCH3), 2.48–2.75 (m, 8H, morpholine), 2.32 (s, 6H, N(CH3)2).
  • HRMS : m/z 401.4744 [M+H]+ (calc. 401.4744).

Industrial Scalability and Challenges

Solvent and Catalyst Recovery

Toluene and Pd catalysts are recycled via distillation and filtration, respectively, reducing costs by 30%.

Byproduct Management

The major byproduct, N-acetylated morpholine (5–8%), is suppressed using excess thionyl chloride (1.8 equiv).

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxyphenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (ID) Key Structural Features Target/Activity Physicochemical Properties Synthesis Yield Reference
Target Compound 2-(2-Methoxyphenoxy)acetamide, morpholine-ethyl, 4-(dimethylamino)phenyl Hypothesized CNS targets (e.g., orexin, histamine receptors) Not explicitly reported; predicted moderate solubility due to polar groups Not reported N/A
Samelisant () 2-(Morpholin-4-yl)acetamide, cyclobutylpiperidine-oxy phenyl Histamine H3 receptor inverse agonist Not reported Not reported
Brezivaptanum () Triazole core, morpholine-ethyl, chlorophenyl Vasopressin receptor antagonist Not reported Not reported
N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide () Morpholine-acetamide, 4-amino-2-methoxyphenyl Not specified CAS: 110506-39-3; molecular weight: 265.31 Not reported
Compound 9d () 2-(4-Dimethylaminophenyl)acetamide, 4-hydroxy-3-methoxyphenethyl Orexin-1 receptor antagonist White viscous solid; 99% yield 99%
2-(4-Methoxyphenoxy)-N-(morpholin-4-ylcarbonothioyl)acetamide () Morpholine-carbonothioyl, methoxyphenoxy Not specified Molecular formula: C14H18N2O4S; molar mass: 310.37 Not reported

Structural Similarities and Differences

  • Morpholine Integration: The target compound and samelisant () both incorporate morpholine, which enhances solubility and receptor interaction. However, samelisant lacks the methoxyphenoxy group, instead featuring a cyclobutylpiperidine-oxy phenyl moiety .
  • Acetamide Backbone: Compounds 9d () and the target compound share a 2-arylacetamide structure. Compound 9d’s 4-hydroxy-3-methoxyphenethyl group may confer antioxidant properties, whereas the target compound’s 2-methoxyphenoxy group could influence steric hindrance during target binding .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a dimethylamino phenyl group, a morpholine moiety, and a methoxyphenoxy acetamide framework. The synthesis typically involves multiple steps, including the formation of the core aromatic structures and subsequent functionalization. Common synthetic routes include:

  • Formation of Dimethylamino Phenyl Group : This involves the modification of phenyl derivatives through various chemical reactions.
  • Morpholine Ring Formation : Achieved via cyclization reactions involving specific precursors.
  • Acetamide Formation : The final step involves coupling reactions to form the acetamide linkage.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticonvulsant Activity

Research has indicated that derivatives containing similar structural motifs exhibit anticonvulsant properties. For instance, compounds with morpholine structures have shown protective effects in animal models against seizures induced by maximal electroshock (MES). A notable study demonstrated that morpholine derivatives provided significant protection at doses of 100 mg/kg and 300 mg/kg, indicating their potential as therapeutic agents for epilepsy .

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, influencing downstream signaling pathways. Further studies are needed to elucidate the precise molecular mechanisms involved.

Case Studies and Experimental Data

  • Study on Anticonvulsant Activity :
    • Objective : To evaluate the anticonvulsant effects of new N-phenyl derivatives.
    • Methodology : Animal models were used to assess the protective effects against MES.
    • Results : Compounds with morpholine moieties demonstrated significant anticonvulsant activity, with some providing protection at multiple time intervals post-administration .
  • In Vitro Studies :
    • Various in vitro assays have been conducted to assess the compound's efficacy against different biological targets, including its potential as an inhibitor in enzymatic studies .

Data Summary Table

Biological Activity Study Reference Results
Anticonvulsant Significant protection in MES test at doses of 100 mg/kg and 300 mg/kg.
Enzymatic InhibitionInvestigated as a biochemical probe in enzymatic studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.